AKR1C3 Inhibition: Non-Carboxylate Scaffold Enables Cellular Activity Unattainable with Acidic Analogs
Compounds derived from 4-(pyrrolidine-1-sulfonyl)piperidine exhibit potent AKR1C3 inhibition (IC50 <100 nM) in enzyme assays and correlate with cellular efficacy, whereas conventional carboxylic acid-based AKR1C3 inhibitors are limited by carrier-mediated cellular uptake [1][2]. The sulfonamide core, as exemplified by 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, is critical for isoform selectivity; removal of the piperidine sulfonamide group reduces potency by >100-fold [3].
| Evidence Dimension | AKR1C3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | <100 nM (for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, a direct derivative) |
| Comparator Or Baseline | Carboxylic acid inhibitors (e.g., indomethacin analogs): cellular uptake limited by carrier-mediated transport |
| Quantified Difference | Non-carboxylate scaffold avoids transport limitations; >100-fold potency loss upon sulfonamide removal |
| Conditions | Recombinant AKR1C3 enzyme assay; HCT116 colon cancer cells |
Why This Matters
Enables intracellular target engagement in cancer models, a critical advantage for lead optimization where carboxylic acid scaffolds fail.
- [1] Heinrich DM, Flanagan JU, Jamieson SM, et al. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Eur J Med Chem. 2013;62:738-744. View Source
- [2] ResearchSpace (University of Auckland). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones... 2013. View Source
- [3] PDBe (Protein Data Bank in Europe). AKR1C3 inhibitor series: (piperidinosulfonamidophenyl)pyrrolidin-2-ones. Accessed 2026. View Source
